An In-depth Technical Guide to 2-(tert-Butoxy)-5-fluorotoluene and its Structural Congeners
An In-depth Technical Guide to 2-(tert-Butoxy)-5-fluorotoluene and its Structural Congeners
Introduction: This technical guide addresses the chemical scaffold of 2-(tert-butoxy)-5-fluorotoluene. An initial comprehensive search of chemical databases and supplier catalogs did not yield a registered CAS number for this specific molecule, indicating it is not a commercially available or widely documented compound. For researchers, scientists, and drug development professionals, the absence of a target molecule from catalogs is a common starting point for innovation.
Therefore, this guide is structured to provide expert insights into the synthesis, predicted properties, and potential applications of 2-(tert-butoxy)-5-fluorotoluene by examining its core structural components. We will deconstruct the molecule into its key building blocks—2-fluorotoluene and the tert-butoxyaryl motif—to provide a foundational understanding for researchers aiming to synthesize or utilize compounds of this class.
Part 1: Deconstruction of the Core Scaffold
To understand the target molecule, we must first analyze its constituent parts: the 2-fluorotoluene core and the influence of the tert-butoxy group.
The 2-Fluorotoluene Backbone
2-Fluorotoluene (also known as o-fluorotoluene) is a colorless liquid that serves as a versatile intermediate in organic synthesis.[1] The presence of the fluorine atom significantly influences the molecule's reactivity and physical properties. Fluorine is the most electronegative element, and its introduction into an aromatic ring alters the electron distribution, impacting dipole moments and chemical stability.[2]
| Property[1][3][4][5][6] | Value |
| CAS Number | 95-52-3 |
| Molecular Formula | C₇H₇F |
| Molecular Weight | 110.13 g/mol |
| Boiling Point | 113-114 °C |
| Melting Point | -62 °C |
| Density | ~1.001 g/mL at 25 °C |
| Appearance | Clear colorless to slightly yellow liquid |
| Solubility | Immiscible in water; soluble in organic solvents |
The fluorine atom is a weak ortho-, para- director in electrophilic aromatic substitution reactions, and its high electronegativity can modulate the pKa of nearby functional groups, a critical consideration in drug design.[7]
The tert-Butoxy Group: A Modulator of Steric and Electronic Properties
The tert-butoxy group (-OC(CH₃)₃) is a bulky substituent that can serve multiple roles in medicinal chemistry. It can act as a steric shield, influencing the conformation of a molecule and its ability to fit into a protein's binding pocket.[8] It is also used as a robust, acid-labile protecting group for hydroxyl functionalities, particularly in peptide synthesis.[9][10]
Metabolically, the tert-butyl group is often subject to oxidation by cytochrome P450 enzymes, which can be a metabolic liability.[8] However, its incorporation can also enhance potency; for example, the tert-butylcarboxamide moiety in the HIV protease inhibitor nelfinavir occupies a key subsite of the enzyme.[8] Its high lipophilicity can also be a double-edged sword, potentially improving membrane permeability but also increasing unwanted non-specific binding if not carefully balanced.[11][12]
Part 2: Proposed Synthesis of 2-(tert-Butoxy)-5-fluorotoluene
Given that the target compound is not commercially available, a robust synthetic route is required. The most logical and field-proven approach is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[13][14] This method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate.[13] For the synthesis of a tert-butyl ether, the strategy must involve the reaction of a phenoxide with a source of the tert-butyl cation, as using a tertiary alkyl halide like tert-butyl bromide with an alkoxide would lead exclusively to an elimination reaction.[15][16]
A reliable method involves the acid-catalyzed addition of isobutene to a phenol or using a tert-butylation reagent. The key precursor for our target molecule is 4-Fluoro-2-methylphenol .
Precursor: 4-Fluoro-2-methylphenol
This fluorinated cresol is a commercially available solid and serves as an ideal starting point for the synthesis.
| Property[17][18][19][20] | Value |
| CAS Number | 452-72-2 |
| Molecular Formula | C₇H₇FO |
| Molecular Weight | 126.13 g/mol |
| Melting Point | 30-36 °C |
| Appearance | Yellow crystals or powder |
| Applications | Intermediate in pharmaceuticals and agrochemicals |
Proposed Synthetic Workflow
The synthesis proceeds via the formation of a sodium phenoxide from 4-fluoro-2-methylphenol, followed by reaction with a tert-butylating agent. A more direct and modern approach is the acid-catalyzed reaction with isobutene or tert-butanol.
Caption: Proposed synthesis of 2-(tert-butoxy)-5-fluorotoluene.
Detailed Experimental Protocol (Prophetic)
Objective: To synthesize 2-(tert-butoxy)-5-fluorotoluene from 4-fluoro-2-methylphenol.
Materials:
-
4-Fluoro-2-methylphenol (1.0 eq)
-
tert-Butanol (as solvent and reagent) or liquid Isobutene
-
Concentrated Sulfuric Acid (catalytic amount, ~1-2 mol%)
-
Diethyl ether or MTBE (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methylphenol.
-
Reagent Addition: Add an excess of tert-butanol to act as both the reagent and solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether (or MTBE).
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with the chosen organic solvent.
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(tert-butoxy)-5-fluorotoluene.
-
Self-Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful etherification and ensure regiochemical integrity.
Part 3: Predicted Properties and Strategic Value in Drug Development
Predicted Physicochemical Properties
Based on the structures of 2-fluorotoluene and related tert-butoxybenzene derivatives, we can predict the likely properties of the target molecule.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅FO | Sum of atoms |
| Molecular Weight | 182.24 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers |
| Boiling Point | ~190-210 °C | Higher than 2-fluorotoluene due to increased mass and size |
| Solubility | Insoluble in water, soluble in organic solvents | The large hydrophobic tert-butoxy group dominates |
| Lipophilicity (LogP) | High (~4.0 - 4.5) | Both fluoro and tert-butoxy groups increase lipophilicity |
Role and Applications in Medicinal Chemistry
The strategic incorporation of fluorine and bulky alkyl groups is a well-established tactic in drug design.[2][21] A molecule like 2-(tert-butoxy)-5-fluorotoluene, while not a drug itself, represents a scaffold that could be elaborated into more complex active pharmaceutical ingredients (APIs).
-
Metabolic Blocking: The fluorine atom can be used to block sites of metabolism.[22] If the para-position of a toluene-like scaffold is susceptible to hydroxylation by P450 enzymes, installing a fluorine atom at that site can significantly increase the compound's metabolic stability and half-life.[23]
-
Modulation of pKa and Binding: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., an amine introduced on the methyl group), which can improve bioavailability by ensuring the molecule is less protonated at physiological pH.[2][7]
-
Probing Steric Pockets: The bulky tert-butoxy group can be used to probe steric constraints within a target protein's binding site. Replacing a smaller methoxy group with a tert-butoxy group can either enhance binding through favorable hydrophobic interactions or abolish it due to steric clash, providing valuable structure-activity relationship (SAR) data.
The workflow for utilizing such a building block in a drug discovery program is visualized below.
Caption: Role of the target scaffold in a drug discovery workflow.
Part 4: Safety and Handling
While specific toxicology data for 2-(tert-butoxy)-5-fluorotoluene is unavailable, a conservative approach to handling should be adopted based on its structural components.
-
General Handling: Work in a well-ventilated chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene).[25]
-
Hazards of Fluorinated Aromatics: Fluorinated organic compounds can be irritants to the skin, eyes, and respiratory system.[26] In case of fire, they may produce toxic fumes, including hydrogen fluoride.[6]
-
Hazards of Ethers: Aromatic ethers are generally stable but should be kept away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[27] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[27] If inhaled, move to fresh air.[24]
Always consult a comprehensive Safety Data Sheet (SDS) for the specific reagents used in the synthesis, such as 4-fluoro-2-methylphenol and sulfuric acid, before commencing any laboratory work.
Conclusion
2-(tert-Butoxy)-5-fluorotoluene represents an intriguing, albeit not commercially available, chemical scaffold. By understanding the properties of its constituent parts and applying established synthetic methodologies like the Williamson ether synthesis, researchers can access this and related molecules. The strategic combination of a fluorine atom for metabolic stability and pKa modulation, with a bulky tert-butoxy group for probing steric interactions, makes this class of compounds a valuable tool for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and a practical, actionable protocol to empower such research endeavors.
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